molecular formula C8H9ClN4O2 B1432229 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 1609400-91-0

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B1432229
CAS No.: 1609400-91-0
M. Wt: 228.63 g/mol
InChI Key: UJLMZWGPSTUXJI-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride (CAS: Not explicitly provided; parent acid CAS: 87253-62-1) is a triazolopyrimidine derivative characterized by methyl substituents at positions 5 and 7 of the pyrimidine ring and a carboxylic acid group at position 2, which is protonated as a hydrochloride salt. This compound is of interest due to its structural versatility in medicinal chemistry and agrochemical applications. Its parent acid (non-hydrochloride form) has a molecular formula of C₈H₈N₄O₂, a molecular weight of 192.18 g/mol, and is stored under dry, cool conditions (2–8°C) . The hydrochloride form enhances solubility and stability, making it suitable for biological and coordination chemistry studies.

Key applications include:

  • Herbicidal activity: Structural analogs of this compound, such as sulfonamide derivatives, target acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis .
  • Coordination chemistry: The dimethyltriazolopyrimidine scaffold acts as a ligand in platinum(II) complexes, as demonstrated in mixed malonato platinum(II) complexes with dimethyl sulfoxide .

Properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLMZWGPSTUXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-91-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide metabolism, such as adenosine deaminase and xanthine oxidase. These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. Additionally, the compound can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in oxidative stress response and downregulate those involved in cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often competitive, where the compound competes with the natural substrate of the enzyme. Additionally, it can induce conformational changes in protein receptors, altering their activity and downstream signaling. These interactions can lead to changes in gene expression, particularly those genes involved in metabolic and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase and xanthine oxidase, influencing the metabolism of nucleotides. These interactions can alter metabolic flux and the levels of various metabolites, including adenosine and xanthine. The compound can also affect the activity of cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of the compound within tissues is influenced by its affinity for certain proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and receptors. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy in modulating biochemical pathways.

Biological Activity

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 87253-62-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Cytotoxicity

Research has indicated that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance:

  • Cytotoxic Activity : A study demonstrated that platinum(II) complexes containing this compound showed promising cytotoxic effects against cancer cells. The complexes were tested for their ability to inhibit cell proliferation and induce apoptosis in cancerous cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazolo-pyrimidine structure can significantly impact its potency and selectivity:

  • Potency Against Pathogens : In a recent study involving triazolopyridazine analogs, it was found that specific modifications could enhance potency against Cryptosporidium parvum, with some analogs showing EC₅₀ values as low as 0.17 µM . Although this study focused on a related structure, it highlights the importance of structural modifications in enhancing biological activity.

Case Studies

Several case studies have illustrated the compound's potential applications:

Study 1: Anticancer Activity

In a comparative study of various metal complexes with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Findings : The complexes exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and A549) with IC₅₀ values ranging from 10 to 30 µM. The mechanism of action was attributed to the induction of oxidative stress and DNA damage .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of synthesized derivatives:

  • Results : Several derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL .

Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicitySignificant activity against cancer cells
AntimicrobialEffective against various bacterial strains
Potency OptimizationModifications enhance efficacy against C. parvum

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
DMTP has been studied for its potential anticancer properties. Research indicates that derivatives of DMTP can form complexes with platinum(II) ions, resulting in compounds that exhibit significant cytotoxic activity against various cancer cell lines. For instance, mono- and dinuclear platinum(II) complexes with DMTP have shown promising results in inhibiting cancer cell proliferation. Specifically, studies highlight the interaction of these complexes with nucleotides like 5′-GMP, suggesting a mechanism of action that involves DNA interaction and disruption of cellular processes essential for cancer cell survival .

Antiparasitic Agents
Recent investigations have also focused on lanthanide(III) complexes containing DMTP as potential antiparasitic agents. These complexes have demonstrated long-lived photoluminescent properties that can be exploited for targeted drug delivery systems aimed at parasitic infections. The photophysical characteristics of these compounds are being explored to enhance their effectiveness and specificity in targeting parasites .

Coordination Chemistry

Metal Complex Formation
The ability of DMTP to act as a bidentate ligand has led to the synthesis of various metal complexes. These complexes are of interest due to their unique structural properties and potential applications in catalysis and materials science. For example, the structure of diaquatris(DMTP) copper(II) perchlorate dihydrate has been characterized, revealing insights into the coordination environment and electronic properties of the metal-ligand interactions .

Material Science

Photoluminescent Materials
DMTP-based materials are being investigated for their photoluminescent properties. The incorporation of DMTP into polymer matrices has shown potential for developing new materials with specific optical characteristics useful in sensors and display technologies. The tunability of DMTP’s luminescence through metal coordination opens avenues for creating advanced materials with tailored properties for electronic applications .

Data Tables

Application Area Description Key Findings
Anticancer ActivityPlatinum(II) complexes with DMTPSignificant cytotoxicity against cancer cell lines; interaction with nucleotides
Antiparasitic AgentsLanthanide(III) complexes containing DMTPLong-lived photoluminescence; potential for targeted drug delivery
Coordination ChemistrySynthesis of metal complexes using DMTPUnique structural properties; insights into metal-ligand interactions
Photoluminescent MaterialsDevelopment of materials incorporating DMTPEnhanced optical characteristics for sensors and displays

Case Studies

  • Platinum Complexes : A study published in Dalton Transactions explored the synthesis and characterization of cis-[PtCl2(NH3)(dmtp)] and cis-[PtCl2(dmtp)2]. These compounds were assessed for their anticancer activity against several cell lines, showing promise as effective chemotherapeutic agents due to their ability to bind DNA and disrupt cellular functions .
  • Lanthanide Complexes : Research highlighted in Eur J Inorg Chem focused on lanthanide(III) based complexes containing DMTP as antiparasitic agents. These studies demonstrated not only the synthesis but also the biological efficacy against parasitic models, paving the way for future therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazolopyrimidines are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
Target compound (hydrochloride form) 5,7-dimethyl; 2-carboxylic acid (HCl salt) - Enhanced solubility, ALS inhibition
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine 5,7-dichloro 78706-26-0 Higher electrophilicity; herbicide intermediate
2-Amino-5,7-dimethoxy-triazolo[1,5-a]pyrimidine 5,7-methoxy; 2-amino - Improved hydrogen-bonding capacity
Ethyl-7-methyl-triazolo[4,3-a]pyrimidine-6-carboxylate 7-methyl; 6-ethyl carboxylate - Antimicrobial activity via C=O and OH groups
5,7-Diphenyl-triazolo[1,5-a]pyrimidine (dptp) 5,7-diphenyl - Bulky ligand for Pt(II) complexes

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at 5,7-positions) increase reactivity for nucleophilic substitution but may reduce bioavailability due to hydrophobicity .
  • Methoxy and amino groups enhance hydrogen-bonding interactions, improving target binding in enzymes like ALS .
  • Hydrochloride salt formation (target compound) improves aqueous solubility compared to the free carboxylic acid .

Comparison :

  • The SNH method (used for the target compound) is robust for introducing aryl/heteroaryl groups but requires stringent conditions .

Coordination Chemistry

The dimethyltriazolopyrimidine scaffold serves as a ligand in metal complexes:

Metal Complex Ligand Application Reference
[Pt(mal)(DMSO)(dmtp)] 5,7-dimethyltriazolopyrimidine Anticancer (DNA binding)
Copper(II)-triazolopyrimidine 5,7-dimethyl derivatives Leishmanicidal activity

Comparison : The target compound’s methyl groups provide steric stability in platinum complexes, whereas dichloro analogs are less favored due to electronic repulsion .

Preparation Methods

General Synthetic Strategy

The synthesis of 5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride typically involves constructing the fused triazolopyrimidine ring system followed by functionalization at the 2-position with a carboxylic acid group, and subsequent formation of the hydrochloride salt. Key intermediates such as ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carboxylate are often prepared first and then hydrolyzed or converted to the acid hydrochloride.

Microwave-Assisted Synthesis of Key Intermediate

A highly efficient method for preparing the ethyl ester intermediate, ethyl 5,7-dimethyltriazolo[1,5-a]pyrimidine-2-carboxylate , utilizes microwave irradiation to accelerate the cyclization reaction.

  • Starting materials: Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate and acetylacetone.
  • Reaction conditions:
    • Solvent: Acetonitrile.
    • Catalyst/base: Piperidine.
    • Microwave power: 100 W.
    • Temperature: 120 °C.
    • Time: 20 minutes.
  • Yield: Approximately 83.9% isolated yield.
  • Purification: Silica gel chromatography.
  • Advantages: Compared to conventional heating (which requires ~30 hours reflux), microwave irradiation significantly reduces reaction time and improves yield.

Table 1. Microwave-Assisted Synthesis Parameters

Parameter Value
Starting materials Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, acetylacetone
Solvent Acetonitrile
Catalyst/Base Piperidine
Microwave Power 100 W
Temperature 120 °C
Time 20 minutes
Yield 83.9%

Conversion to 5,7-Dimethyltriazolo[1,5-a]pyrimidine-2-carboxylic Acid Hydrochloride

The ester intermediate can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which is then converted to the hydrochloride salt.

  • Hydrolysis: Acidic or basic hydrolysis of the ester group.
  • Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt.
  • Typical conditions: Reflux in aqueous HCl or treatment with HCl in an organic solvent.
  • Isolation: Filtration of the precipitated hydrochloride salt, washing, and drying.

While detailed experimental parameters for this step are less commonly reported, standard ester hydrolysis and salt formation protocols are applied.

Research Findings and Optimization Notes

  • Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in the synthesis of the key ethyl ester intermediate.
  • Optimization of solvent, temperature, and microwave power can further improve yields and purity; acetonitrile at 120 °C and 100 W for 20 minutes is currently optimal.
  • The hydrochloride salt form improves compound stability and handling for further applications.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Cyclization to ethyl ester (7) Microwave irradiation, CH3CN, piperidine, 120 °C, 20 min, 100 W 83.9 Faster and higher yield than reflux
Conventional cyclization Reflux in CH3CN, 30 h ~78 Longer reaction time
Hydrolysis to acid Acidic or basic hydrolysis Not specified Standard ester hydrolysis
Formation of hydrochloride salt Treatment with HCl Not specified Precipitation and isolation

Q & A

Q. What are the established methods for synthesizing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?

Methodological Answer: Synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example:

  • Step 1: React 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.
  • Step 2: Treat with hydroxylamine hydrochloride to yield an N-hydroxy-formimidamide intermediate.
  • Step 3: Cyclize using trifluoroacetic acid anhydride (TFAA) to form the triazolo-pyrimidine core .
  • Adaptation: To synthesize the 5,7-dimethyl variant, substitute methyl groups at positions 5 and 7 during the cyclization step. X-ray crystallography (using SHELXTL software) confirms structural integrity post-synthesis .

Q. How can X-ray crystallography validate the structural configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths, angles, and packing patterns. Key steps include:

  • Data Collection: Use a Bruker SMART 4K CCD area detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: Apply SHELXL2014 for least-squares refinement, achieving R-factors < 0.055 for high accuracy .
  • Validation: Compare experimental data (e.g., triclinic crystal system, space group P1) with computational models to resolve ambiguities .

Q. What safety protocols are essential for laboratory handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste Disposal: Segregate acidic and halogenated waste; collaborate with certified agencies for disposal .
  • Storage: Keep in airtight containers at -20°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • DFT Calculations: Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data .
  • Solvent Modeling: Apply the polarizable continuum model (PCM) to account for solvent-induced shifts .
  • Case Study: For a related compound, computational studies identified a minor tautomer (3% abundance) that explained unexpected NMR peaks .

Q. What experimental design principles optimize multi-step synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading). Example:

    FactorRange TestedOptimal Value
    Temp.60–100°C80°C
    Catalyst (mol%)1–5%3%
  • In Situ Monitoring: Employ HPLC or LC-MS to track intermediate formation and adjust reaction conditions dynamically .

  • Purification: Use column chromatography with gradients (e.g., hexane:ethyl acetate 10:1 to 3:1) to isolate high-purity product .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Core Modifications: Introduce substituents (e.g., Cl, CF₃) at positions 5 or 7 to enhance binding affinity. For example, trifluoromethyl groups improve metabolic stability .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinase inhibition assays) to correlate structural features with activity .
  • Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Maestro) to map substituent effects on bioactivity .

Q. What strategies address low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS (5:95 v/v) with sonication to achieve homogeneous solutions .
  • Prodrug Design: Synthesize ester or amide prodrugs (e.g., ethyl carboxylate derivatives) to enhance solubility, then hydrolyze in situ .
  • Surfactant Use: Add Tween-80 (0.1% w/v) to stabilize colloidal dispersions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride
Reactant of Route 2
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride

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